N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Description
Core Structure and Substituent Analysis
The compound belongs to the 1,3-benzothiazole family, a class of heterocyclic aromatic compounds fused with a benzene ring and a thiazole moiety (a five-membered ring containing sulfur and nitrogen). Key structural features include:
| Component | Position | Functional Role |
|---|---|---|
| Benzothiazole Core | Central | Provides aromatic stability and π-conjugation |
| 2-Amino Group | Position 2 | Serves as a nucleophilic site for derivatization |
| 4-Methoxy Group | Position 4 | Electron-donating substituent enhancing solubility |
| 7-Methyl Group | Position 7 | Steric and electronic modulation of the benzene ring |
| 2-Furylmethyl Group | Position 2 | Conjugated furan ring contributing to π-interactions |
The furan moiety at position 2 introduces oxygen-containing aromaticity, while the methoxy and methyl groups at positions 4 and 7 respectively optimize lipophilicity and electronic distribution.
Molecular Identifiers and Classification
The compound is formally classified under the following identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | N-(2-Furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine |
| PubChem CID | 71300263 |
| CAS Registry Number | 1350989-14-8 |
| SMILES Notation | CN1C(=S)C2=C(C=C(C=C2OC)C)NCC3=CC=CO3 |
This classification aligns with its position as a derivative of 4-methoxy-2-aminobenzothiazole (CID 21622), a parent scaffold widely utilized in drug discovery.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-11(17-2)12-13(9)19-14(16-12)15-8-10-4-3-7-18-10/h3-7H,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUNAXFPQPCNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The substituted benzothiazole nucleus is generally prepared by cyclization of appropriately substituted 2-aminothiophenols with carboxylic acid derivatives or aldehydes under acidic or oxidative conditions. For example:
- Cyclization reaction : 2-amino-4-methoxy-3-methylthiophenol is reacted with suitable aldehydes or acid derivatives to form the 4-methoxy-7-methyl-1,3-benzothiazole scaffold.
- Reflux conditions : Typically, the reaction is refluxed for several hours in solvents like ethanol or acetic acid to promote ring closure.
N-Alkylation with 2-Furylmethyl Chloride
Alternative Synthetic Routes and Variations
Research indicates alternative methods for preparing benzothiazole derivatives with amino substituents, which may be adapted for this compound:
- Thiocyanate and phenylthiourea intermediates : Some methods involve the formation of thiourea intermediates followed by bromination and cyclization to form the benzothiazole ring, which can then be functionalized further.
- Multicomponent reactions (MCRs) : Advanced synthetic approaches employ MCRs involving 2-aminobenzothiazole, aldehydes, and β-ketoesters to form fused benzothiazole derivatives, though direct application for this compound requires adaptation.
- Continuous flow synthesis : For industrial scalability, continuous flow reactors have been reported to enhance reaction efficiency and reproducibility during N-alkylation steps.
Representative Synthetic Procedure (Literature-Based)
A typical synthesis reported involves:
- Preparation of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine by cyclization of substituted 2-aminothiophenol.
- N-alkylation : The amine (1 equiv) is dissolved in DMF, potassium carbonate (1.2 equiv) is added, followed by dropwise addition of 2-furylmethyl chloride (1.1 equiv).
- The mixture is stirred at 60 °C for 12 hours.
- After cooling, the mixture is poured into ice-water, and the precipitate is filtered.
- The crude product is recrystallized from ethanol to yield pure N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine.
Summary Table of Preparation Methods
Research Findings and Observations
- The choice of base and solvent critically impacts the yield and selectivity of the N-alkylation step.
- Temperature control is essential to avoid side reactions such as over-alkylation or decomposition.
- The compound’s functional groups (methoxy, methyl, furylmethyl) remain stable under typical reaction conditions, facilitating downstream modifications.
- Continuous flow synthesis shows promise for industrial scale-up, improving reaction time and reproducibility.
- The compound’s synthesis is consistent with protocols used for related benzothiazole derivatives, supporting its versatility in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 4, 7, and the amine side chain. These modifications influence electronic properties, solubility, and bioactivity.
Table 1: Substituent Variations in Benzothiazole Derivatives
Key Observations:
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physical Properties
Notes:
Molecular Interactions and Stability
- Acoustical Parameters: Substituted 2-aminobenzothiazoles () exhibit solvent-dependent molecular interactions, suggesting that the target compound’s methoxy group may improve aqueous solubility compared to chloro analogs .
- Thermal Stability: Benzothiazoles with electron-withdrawing groups (e.g., nitro) show lower thermal stability, whereas methoxy and methyl groups enhance stability .
Biological Activity
N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 264.31 g/mol. The compound features a benzothiazole ring system substituted with a furylmethyl group, a methoxy group at the 4-position, and a methyl group at the 7-position. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved by cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes or ketones.
- Substitution Reactions : The furylmethyl group is introduced through nucleophilic substitution using 2-furylmethyl chloride. The methoxy group can be introduced via methylation reactions using methyl iodide.
Anticancer Activity
Several studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Analog A | A549 | 0.13 ± 0.01 |
| Analog B | MCF-7 | 1.35 ± 0.42 |
The mechanism of action may involve interference with microtubule dynamics and induction of apoptosis in cancer cells, as seen in related compounds that disrupt mitotic processes.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound exhibits activity against both gram-positive and gram-negative bacteria:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Moderate Activity |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
-
Anticancer Study in Mice : A study involving the administration of this compound in murine models demonstrated significant tumor reduction compared to control groups.
- Results : Tumor volume decreased by approximately 45% after treatment for four weeks.
- Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of Candida albicans, indicating potential antifungal properties.
Q & A
Q. What are the recommended synthetic routes for N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine?
The compound can be synthesized via condensation reactions between functionalized benzothiazole precursors and furylmethylamine derivatives. A common approach involves:
- Step 1 : Preparation of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine through cyclization of substituted thioureas or thioamide intermediates under acidic conditions .
- Step 2 : Reaction with 2-furylmethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) to introduce the furylmethyl group. Solvents like ethanol or DMF are typically used at reflux temperatures (80–100°C) .
- Validation : Monitor reaction progress via TLC and purify using column chromatography (hexane/ethyl acetate gradients) .
Q. How can spectroscopic techniques be employed to characterize this compound?
- IR Spectroscopy : Identify key functional groups, such as the C=N stretch (~1620 cm⁻¹) in the benzothiazole ring and N–H stretches (~3140 cm⁻¹) .
- ¹H NMR : Assign signals for aromatic protons (δ 6.5–8.2 ppm), methoxy groups (δ ~3.8 ppm), and furylmethyl protons (δ 4.2–4.5 ppm for –CH₂–) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or FABMS. Expected [M+H]⁺ peaks align with the molecular formula C₁₄H₁₅N₂O₂S .
Q. What crystallographic methods are suitable for structural elucidation?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. Key parameters include:
- Validation : Cross-check with spectroscopic data to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How to design experiments to evaluate its biological activity (e.g., anticancer or neuroprotective effects)?
- Anticancer Assays :
- Cell Lines : Use HCT-116, HT29 (colon cancer), or other NCI-60 panels. Protocols include MTT assays for viability and Toxi-light assays for cytotoxicity .
- Dose-Response : Test concentrations from 1 nM to 100 µM, with cisplatin as a positive control .
- Neuroprotective Studies :
Q. How can computational methods predict its interactions with biological targets?
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
Q. How to optimize synthetic routes for derivatives with enhanced bioactivity?
- Click Chemistry : Attach triazole or other heterocyclic moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Example:
- React propargyloxy intermediates with azides in DMF/CuSO₄·5H₂O .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and improve yields (>85%) .
Q. What challenges arise in refining its crystal structure, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
